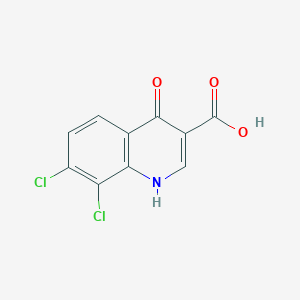

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid

Übersicht

Beschreibung

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid is a quinoline derivative known for its diverse biological activities This compound is part of the quinolone family, which is widely recognized for its antimicrobial properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis may also incorporate advanced purification techniques such as recrystallization or chromatography to achieve the desired quality.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The chlorine atoms at positions 7 and 8 are highly susceptible to nucleophilic substitution due to electron-withdrawing effects from the 4-oxo and carboxylic acid groups. This reactivity is exploited to introduce varied functional groups.

Key Reactions and Conditions

Substitution occurs preferentially at the 7-position due to steric and electronic factors. For example, reaction with piperazine under basic conditions replaces the 7-chloro group while retaining the 8-chloro substituent . Subsequent hydrogenation removes the remaining chlorine, yielding amino derivatives.

Reduction Reactions

The 4-oxo group and chlorine atoms can undergo reduction under controlled conditions:

Reduction Pathways

-

Ketone Reduction : Using NaBH<sub>4</sub> or LiAlH<sub>4</sub>, the 4-oxo group is reduced to a hydroxyl group, forming 7,8-dichloro-4-hydroxy-1H-quinoline-3-carboxylic acid.

-

Chlorine Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) selectively removes chlorine atoms, enabling sequential dehalogenation .

Oxidation Reactions

The quinoline core can be oxidized to form N-oxide derivatives:

-

N-Oxidation : Treatment with H<sub>2</sub>O<sub>2</sub> or peracids generates 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid N-oxide, enhancing electrophilicity for further functionalization.

Cyclization and Heterocycle Formation

Lactamization and cyclocondensation reactions enable the synthesis of complex heterocycles:

-

Lactamization : Heating with polyphosphoric acid (PPA) facilitates intramolecular cyclization, forming tricyclic systems like thiazepinoquinolines .

-

Heterocycle Synthesis : Reaction with anthranilic acid or β-alanine followed by cyclization yields fused quinoline derivatives (e.g., benzodiazepinoquinolines) .

Comparative Reactivity

The compound’s reactivity differs from related fluoroquinolones:

| Feature | 7,8-Dichloro Derivative | 6-Fluoro-7-chloro Analogues |

|---|---|---|

| Substitution Rate | Faster at C-7 due to Cl’s strong EW effect | Slower due to fluorine’s weaker EW influence |

| Reduction Selectivity | Preferential C-7 dehalogenation | C-6 fluorine inert under similar conditions |

Mechanistic Insights

-

S<sub>N</sub>Ar Mechanism : Electron-withdrawing groups stabilize the Meisenheimer intermediate, accelerating substitution at activated positions .

-

Steric Effects : Bulkier nucleophiles (e.g., tert-butylamine) favor substitution at the less hindered 7-position over 8-Cl .

Reaction Optimization Data

| Parameter | Optimal Conditions | Yield Improvement |

|---|---|---|

| Temperature | 80–100°C for substitution reactions | +25% efficiency vs. room temperature |

| Solvent | Ethanol/water (1:1) for amine substitutions | Reduces byproduct formation |

| Catalyst | Pd/C (10% wt) for hydrogenation | 95% dechlorination efficiency |

Wissenschaftliche Forschungsanwendungen

Chemistry

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid serves as a crucial building block for synthesizing more complex quinoline derivatives. It undergoes various reactions such as:

- Electrophilic Aromatic Substitution

- Nucleophilic Substitution Reactions

Biology

This compound has been investigated for its antimicrobial and anticancer properties. Notably:

-

Antimicrobial Activity: Effective against strains like Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications for bacterial infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 25 μg/mL Escherichia coli Not specified in the study

Medicine

Research indicates that this compound may inhibit Casein Kinase 2 (CK2), a serine/threonine-protein kinase involved in cell cycle regulation and apoptosis. Its CK2 inhibitory activity suggests potential therapeutic roles in diseases associated with CK2 dysregulation .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of:

- Dyes and Pigments

- Specialty Chemicals

Case Studies

- Antimicrobial Efficacy Study: A study demonstrated that the compound exhibited significant antimicrobial activity against multiple bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.

- CK2 Inhibition Research: Investigations into the CK2 inhibitory properties showed promising results, indicating that this compound might be developed into a therapeutic agent for conditions related to CK2 dysregulation .

Wirkmechanismus

The mechanism of action of 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in antibacterial drugs like ciprofloxacin.

7,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid: Another quinoline derivative with potential antimicrobial activity.

Uniqueness

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for distinct interactions with molecular targets, making it a valuable scaffold for drug development and other applications.

Biologische Aktivität

7,8-Dichloro-4-oxo-1H-quinoline-3-carboxylic acid is a quinoline derivative characterized by its unique chemical structure, which includes two chlorine atoms at positions 7 and 8, and a carboxylic acid group at position 3. This compound is being investigated for its potential biological activities, particularly its antimicrobial and anticancer properties.

- Molecular Formula : C10H5Cl2NO3

- Molecular Weight : 258.06 g/mol

- CAS Number : 144061-33-6

- Physical Form : Crystalline solid

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 0.39 µg/mL against Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.39 |

| Bacillus subtilis | 0.39 |

| Escherichia coli | Not significant |

| Pseudomonas aeruginosa | Not significant |

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific cellular pathways crucial for tumor survival and proliferation .

Case Study: Anticancer Mechanism

In a study involving various cancer cell lines, the compound was found to inhibit cell proliferation significantly. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death. The results indicated a promising avenue for further development as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with DNA and RNA synthesis pathways. The presence of chlorine atoms enhances its reactivity, allowing it to form complexes with nucleophilic sites in biological macromolecules. This interaction can disrupt normal cellular functions, leading to antimicrobial and anticancer effects.

Future Directions

The ongoing research into this compound suggests several future directions:

- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for developing this compound into a therapeutic agent.

- Structure–Activity Relationship (SAR) Studies : Further modifications of the chemical structure may enhance potency and selectivity against specific pathogens or cancer types.

- Clinical Trials : Promising results from preclinical studies should lead to clinical trials to evaluate safety and efficacy in humans.

Eigenschaften

IUPAC Name |

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXHDYSWCHQWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351180 | |

| Record name | 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144061-33-6 | |

| Record name | 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.